N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that features a unique combination of structural elements, including a dihydroisoquinoline moiety, a furan ring, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydroisoquinoline Intermediate: This step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline core.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation or through a coupling reaction using a furan derivative.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and an amine (m-toluidine) to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the dihydroisoquinoline moiety can be oxidized under appropriate conditions.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The dihydroisoquinoline and furan moieties could interact with hydrophobic pockets, while the oxalamide linkage may form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-(m-tolyl)oxalamide: Lacks the furan ring, which may affect its reactivity and binding properties.
N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide: Lacks the dihydroisoquinoline moiety, potentially altering its biological activity.
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide: Lacks the m-tolyl group, which may influence its solubility and interaction with targets.
Uniqueness
The combination of the dihydroisoquinoline, furan, and oxalamide moieties in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide provides a unique structural framework that can interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-6-4-9-20(14-17)26-24(29)23(28)25-15-21(22-10-5-13-30-22)27-12-11-18-7-2-3-8-19(18)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGJGWAXYSPOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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